molecular formula C16H9Br B087237 3-Bromofluoranthene CAS No. 13438-50-1

3-Bromofluoranthene

Cat. No. B087237
CAS RN: 13438-50-1
M. Wt: 281.15 g/mol
InChI Key: WCXFCLXZMIFHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromofluoranthene and its derivatives involves bromination reactions of fluoranthene precursors. For instance, bromination of 3-methoxyfluoranthene yields dibromo derivatives, and attempts to synthesize 2-bromo-3-methoxyfluoranthene have been explored, highlighting the challenges and specific conditions required for these reactions (Campbell, Andrew, & Hasan, 1969). Similarly, the synthesis of 8-bromo-3-methoxyfluoranthene further demonstrates the complexity and the need for precise methodologies in obtaining specific brominated fluoranthene derivatives (Campbell & Hasan, 1969).

Molecular Structure Analysis

Studies on the molecular structure of 3-Bromofluoranthene derivatives involve advanced characterization techniques. For instance, the analysis of brominated and nitro-substituted fluoranthenes provides insight into the molecular arrangements and potential reaction sites for further chemical modifications (Andrew, Campbell, & Wilson, 1972).

Chemical Reactions and Properties

3-Bromofluoranthene undergoes various chemical reactions, including bromination, nitration, and oxidation, leading to a wide array of derivatives with distinct properties. These reactions are crucial for the functionalization of fluoranthene and its application in synthetic chemistry. The reactivity towards bromination and the formation of complex derivatives underline the compound's chemical versatility (Haeringen, Lugtenburg, & Cornelisse, 1996).

Physical Properties Analysis

The physical properties of 3-Bromofluoranthene, such as solubility, melting point, and stability, are influenced by its molecular structure and the nature of its substituents. These properties are essential for determining its behavior in environmental systems and potential applications in material science.

Chemical Properties Analysis

The chemical properties of 3-Bromofluoranthene, including its reactivity, interaction with other substances, and environmental persistence, are critical for assessing its impact and utility in various applications. Studies on its interaction with biological systems and potential toxicity offer insights into its environmental and health-related implications (Su, 2023).

Scientific Research Applications

  • Bromination of Fluoranthene Derivatives :

    • Bromination of 3-methoxyfluoranthene leads to the synthesis of brominated derivatives, hinting at potential routes for synthesizing related compounds like 3-Bromofluoranthene (Campbell, Andrew, & Hasan, 1969).
    • Synthesis of 8-Bromo-3-methoxyfluoranthene from brominated fluorene derivatives, suggesting possible synthetic pathways for 3-Bromofluoranthene (Campbell & Hasan, 1969).
  • Electrochemical Analysis :

    • Voltammetric determination of 3-Nitrofluoranthene and 3-Aminofluoranthene, indicating the electrochemical behavior of fluoranthene derivatives which could be relevant for 3-Bromofluoranthene (Cizek et al., 2007).
  • Use in Organic Light-Emitting Diodes (OLEDs) :

    • A study on the use of bromo-bridged dinuclear rhenium complexes as triplet emitters in OLEDs, suggesting potential applications of brominated organic compounds in light-emitting devices (Mauro et al., 2012).
  • Synthesis of Brominated Organic Compounds :

    • The use of 3-Bromo-1,1,1-trifluoroacetone as a building block in synthesizing various fluorinated compounds, indicating the versatility of brominated organic molecules in synthesis (Lui, Marhold, & Rock, 1998).
  • Application in Chemosensors :

    • The study of electron-rich oligofluoranthene for the fabrication of chemosensors, demonstrating the potential of fluoranthene derivatives in sensing applications. This could be extrapolated to the use of 3-Bromofluoranthene in similar applications (Li et al., 2013).

Safety And Hazards

3-Bromofluoranthene is a hazardous substance that results in vascular endothelial dysfunction . More safety data can be found in the safety data sheet .

properties

IUPAC Name

3-bromofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFCLXZMIFHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529497
Record name 3-Bromofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofluoranthene

CAS RN

13438-50-1
Record name 3-Bromofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromofluoranthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromofluoranthene
Reactant of Route 2
Reactant of Route 2
3-Bromofluoranthene
Reactant of Route 3
3-Bromofluoranthene
Reactant of Route 4
Reactant of Route 4
3-Bromofluoranthene
Reactant of Route 5
3-Bromofluoranthene
Reactant of Route 6
3-Bromofluoranthene

Citations

For This Compound
64
Citations
CH Su, SP Chen, LY Chen, JJ Yang, YC Lee… - Ecotoxicology and …, 2021 - Elsevier
Fluoranthene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is widely present in air pollutants, including fine inhalable particulate matter. 3-Bromofluoranthene (3-…
Number of citations: 6 www.sciencedirect.com
SH Tucker, M Whalley - Chemical Reviews, 1952 - ACS Publications
… von Braun and Anton’s result, 3-bromofluoranthene being the principal product and some … 3-Bromofluoranthene is readily prepared by the dehydrogenation of 4-bromol, 2,3,10b-…
Number of citations: 22 pubs.acs.org
AJ Dolenko - 1965 - mspace.lib.umanitoba.ca
2-Nitrofluoranthene has been shown to undergo bromination in the 9-position and 2-acetamidofluoranthene in the 3-position. The theoretical implications of these results have been …
Number of citations: 4 mspace.lib.umanitoba.ca
EH Charlesworth, AJ Dolenko - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… 3-bromofluoranthene obtained by a Sandmeyer reaction on 3-aminofluoranthene gave no depression in the melting point. Comparison of the infrared spectra of the two samples also …
Number of citations: 3 cdnsciencepub.com
KCC Bancroft, GR Howe - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
… The precipitate from the acetic acid solution after recrystallisation from aqueous ethanol gave 3-bromofluoranthene, mp 103" (lit.,7 103--P05"). G.1.c. examination on a 9 ft. …
Number of citations: 4 pubs.rsc.org
NM Hasan - KB thesis scanning project 2015, 1967 - era.ed.ac.uk
… Deamination of this product gave the 3-bromofluoranthene LXXVII. These experiments of Charlesworth and Dolenko suggest that Campbell-Keir rule for deactivating substituents and …
Number of citations: 2 era.ed.ac.uk
CJ Van Haeringen, J Lugtenburg… - Polycyclic Aromatic …, 1996 - Taylor & Francis
Starting from 1-, 2-, 3-, 7- and 8-aminofluoranthene, the five chloro-, the five bromo-, the five cyano-, the five formyl and the five methylfluoranthenes were prepared. These twenty-five …
Number of citations: 3 www.tandfonline.com
CL Jagroop, EH Charlesworth - Proceedings of the Royal Society of …, 1973 - cambridge.org
… accomplished one can only speculate on the course of the reaction, but it is possible that in each case bromine enters position 4 and the products then behave like 3-bromofluoranthene …
Number of citations: 1 www.cambridge.org
KCC Bancroft, GR Howe - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… The reactivities for 3-bromofluoranthene thus lie … 3-bromofluoranthene, which gives at least three isomers,l* would be expected to give 8-nitro-, %nitro-, and 4-nitro-3-bromofluoranthene …
Number of citations: 0 pubs.rsc.org
CH Su - European Heart Journal, 2023 - academic.oup.com
3-Bromofluoranthene (3-BrFlu) is the secondary metabolite of fluoranthene, which is classified as a polycyclic aromatic hydrocarbon, through bromination and exists in the fine …
Number of citations: 2 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.